4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure comprises a cyclobutyl group, a pyrimidin-4-yloxy group, and a pyrrolidin-1-yl group, making it a versatile compound for innovative studies in drug discovery, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug discovery.
Industry: Utilized in material science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s unique structure allows it to modulate various biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their bioactive properties.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their applications in pharmaceuticals and agrochemicals.
Cyclobutyl compounds: These compounds are characterized by the presence of a cyclobutyl group and are used in various chemical syntheses.
The uniqueness of this compound lies in its combination of these structural elements, which provides a versatile platform for scientific research and development.
Properties
IUPAC Name |
cyclobutyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWVOOGFTOUBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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